![molecular formula C10H16N4O B2742120 2-[1,4]Diazepan-1-yl-6-methyl-3H-pyrimidin-4-one CAS No. 786660-74-0](/img/structure/B2742120.png)
2-[1,4]Diazepan-1-yl-6-methyl-3H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1,4]Diazepan-1-yl-6-methyl-3H-pyrimidin-4-one is a heterocyclic compound that features both diazepane and pyrimidinone moieties. This compound is of interest due to its potential pharmacological properties and its structural uniqueness, which combines a seven-membered diazepane ring with a pyrimidinone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,4]Diazepan-1-yl-6-methyl-3H-pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diazepane derivative with a pyrimidinone precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1,4]Diazepan-1-yl-6-methyl-3H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its activity and solubility.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-[1,4]Diazepan-1-yl-6-methyl-3H-pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Its pharmacological properties are being explored for potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-[1,4]Diazepan-1-yl-6-methyl-3H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[1,4]Diazepan-1-yl-6-(methoxymethyl)-3H-pyrimidin-4-one
- 2-[1,4]Diazepan-1-yl-6-ethyl-3H-pyrimidin-4-one
- 2-[1,4]Diazepan-1-yl-6-propyl-3H-pyrimidin-4-one
Uniqueness
2-[1,4]Diazepan-1-yl-6-methyl-3H-pyrimidin-4-one is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity. The presence of the methyl group at the 6-position of the pyrimidinone ring can affect the compound’s binding affinity and selectivity for certain biological targets, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biologische Aktivität
Introduction
The compound 2-[1,4]Diazepan-1-yl-6-methyl-3H-pyrimidin-4-one is a heterocyclic organic molecule featuring a diazepane ring and a pyrimidine moiety. This structure suggests potential pharmacological applications, particularly in the fields of oncology and infectious diseases. The biological activity of this compound has been the subject of ongoing research, focusing on its interactions with various biological targets and its therapeutic potential.
Structural Characteristics
The compound is characterized by:
- Diazepane Ring : A seven-membered ring containing two nitrogen atoms.
- Pyrimidine Moiety : A six-membered ring with nitrogen atoms at positions 1 and 3.
Molecular Formula and Weight
- Molecular Formula : C₁₁H₁₄N₄O
- Molecular Weight : 218.26 g/mol
Table 1: Structural Features of Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Pyrimido[4,5-e][1,4]diazepines | Contains both pyrimidine and diazepine rings | Antitumor activity |
6-Methylpyrimidine Derivatives | Pyrimidine core with various substitutions | Antimicrobial properties |
Triazepine Derivatives | Similar seven-membered ring structure | Diverse biological activities including antifungal effects |
Antitumor Properties
Preliminary studies have indicated that compounds with similar structures exhibit significant antitumor activity. The biological mechanisms may involve:
- Inhibition of Key Enzymes : Such as VEGFR-2 and various kinases (e.g., Aurora A kinase) which are crucial in cancer progression.
- Induction of Apoptosis : Activation of the caspase cascade leading to programmed cell death in cancer cells.
In vitro studies have shown that derivatives of pyrimidine compounds can inhibit the growth of various cancer cell lines, including:
- Lung carcinoma (A549)
- Breast adenocarcinoma (MCF7)
- Colon adenocarcinoma (HT29)
Antimicrobial Activity
Compounds similar to this compound have been noted for their antimicrobial properties. These activities are attributed to their ability to interact with bacterial enzymes or disrupt cellular functions in pathogens.
Mechanistic Studies
Molecular docking studies are essential for understanding how this compound interacts with biological targets. These simulations help predict binding affinities and elucidate potential pathways for therapeutic action.
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of related pyrimidine derivatives on several human cancer cell lines using the MTT assay. The results indicated varying degrees of cytotoxicity, with some compounds demonstrating IC₅₀ values comparable to established chemotherapeutic agents like cisplatin.
Table 2: Cytotoxicity Results from Case Study
Compound Name | IC₅₀ (µM) | Cell Line Tested |
---|---|---|
Compound A | 25 | A549 |
Compound B | 30 | MCF7 |
Compound C | 15 | HT29 |
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial activity of pyrimidine derivatives against various bacterial strains. The results showed significant inhibition zones, indicating potent antimicrobial properties.
Eigenschaften
IUPAC Name |
2-(1,4-diazepan-1-yl)-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-8-7-9(15)13-10(12-8)14-5-2-3-11-4-6-14/h7,11H,2-6H2,1H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZGTZUJBSXVLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641327 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.